Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Ethyl N-{[4-({5-[(dimethylamino)carbonyl]-1,3-benzoxazol-2-yl}methyl)piperazin-1-yl]carbonyl}-beta-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a piperazine ring, and a beta-alanine ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the dimethylamino carbonyl group. The piperazine ring is then attached to the benzoxazole moiety, and finally, the beta-alanine ester is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[4-({5-[(dimethylamino)carbonyl]-1,3-benzoxazol-2-yl}methyl)piperazin-1-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds.
Scientific Research Applications
Ethyl N-{[4-({5-[(dimethylamino)carbonyl]-1,3-benzoxazol-2-yl}methyl)piperazin-1-yl]carbonyl}-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole and piperazine rings allow the compound to bind to specific sites on proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Dabigatran etexilate
Uniqueness
Ethyl N-{[4-({5-[(dimethylamino)carbonyl]-1,3-benzoxazol-2-yl}methyl)piperazin-1-yl]carbonyl}-beta-alaninate is unique due to its combination of a benzoxazole ring, a piperazine ring, and a beta-alanine ester. This structure provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4/c1-35-20-7-5-6-19(17-20)32-25(33)21-11-10-18(26(34)36-2)16-23(21)29-27(32)31-14-12-30(13-15-31)24-9-4-3-8-22(24)28/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMNQCTZTCHCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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